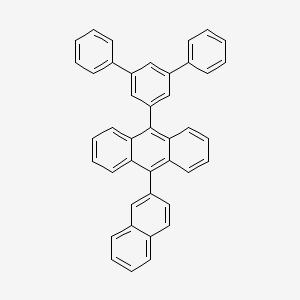

9-(3,5-Diphenylphenyl)-10-naphthalen-2-ylanthracene

Description

9-(3,5-Diphenylphenyl)-10-naphthalen-2-ylanthracene is a novel organic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound is part of the anthracene derivatives family, known for their photophysical and electrochemical properties. It is particularly noted for its high fluorescence yield, good thermal stability, and high glass transition temperature, making it a promising candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Properties

CAS No. |

667940-32-1 |

|---|---|

Molecular Formula |

C42H28 |

Molecular Weight |

532.7 g/mol |

IUPAC Name |

9-(3,5-diphenylphenyl)-10-naphthalen-2-ylanthracene |

InChI |

InChI=1S/C42H28/c1-3-13-29(14-4-1)34-26-35(30-15-5-2-6-16-30)28-36(27-34)42-39-21-11-9-19-37(39)41(38-20-10-12-22-40(38)42)33-24-23-31-17-7-8-18-32(31)25-33/h1-28H |

InChI Key |

CRSUDLBICHVDAM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC7=CC=CC=C7C=C6)C8=CC=CC=C8 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 9-(3,5-Diphenylphenyl)-10-naphthalen-2-ylanthracene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and is known for its mild reaction conditions and high functional group tolerance . The general procedure involves the reaction of 9-bromo-10-naphthalen-2-ylanthracene with 3,5-diphenylphenylboronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures .

Chemical Reactions Analysis

9-(3,5-Diphenylphenyl)-10-naphthalen-2-ylanthracene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of quinones or other oxygenated derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced anthracene derivatives.

Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can be performed on the aromatic rings of the compound.

Scientific Research Applications

9-(3,5-Diphenylphenyl)-10-naphthalen-2-ylanthracene has several scientific research applications:

Biology: The compound’s photophysical properties make it useful in fluorescence microscopy and other imaging techniques.

Medicine: Research is ongoing to explore its potential use in photodynamic therapy for cancer treatment.

Mechanism of Action

The mechanism of action of 9-(3,5-Diphenylphenyl)-10-naphthalen-2-ylanthracene primarily involves its interaction with light. When exposed to light, the compound absorbs photons and transitions to an excited state. This excited state can then release energy in the form of fluorescence, making it useful in light-emitting applications. The molecular targets and pathways involved include the π-π* transitions within the anthracene core and the diphenylphenyl substituents, which enhance the compound’s photophysical properties .

Comparison with Similar Compounds

9-(3,5-Diphenylphenyl)-10-naphthalen-2-ylanthracene can be compared with other anthracene derivatives such as:

9,10-Diphenylanthracene: Known for its high fluorescence quantum yield but has issues with crystallization in thin films.

2-Methyl-9,10-di(2′-naphthyl)anthracene (MADN): Exhibits high quantum yield and is used in OLEDs but has lower thermal stability compared to 9-(3,5-Diphenylphenyl)-10-naphthalen-2-ylanthracene.

9,10-Bis(3′,5′-diphenylphenyl)anthracene (MAM): Similar in structure but with different substituents, leading to variations in photophysical properties.

The uniqueness of 9-(3,5-Diphenylphenyl)-10-naphthalen-2-ylanthracene lies in its combination of high fluorescence yield, good thermal stability, and high glass transition temperature, making it a superior candidate for optoelectronic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.